molecular formula C13H14ClN3 B1611929 4-Chloro-1-(piperazin-1-yl)isoquinoline CAS No. 401567-94-0

4-Chloro-1-(piperazin-1-yl)isoquinoline

Cat. No.: B1611929
CAS No.: 401567-94-0
M. Wt: 247.72 g/mol
InChI Key: DYOKLVQRBCYPRI-UHFFFAOYSA-N
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Description

4-Chloro-1-(piperazin-1-yl)isoquinoline (CAS: 401567-94-0, molecular formula: C₁₃H₁₄ClN₃) is a heterocyclic compound featuring an isoquinoline core substituted at the 1-position with a piperazine group and at the 4-position with a chlorine atom . This scaffold is of significant interest in medicinal chemistry due to the pharmacophoric versatility of piperazine, which enhances binding affinity to biological targets such as receptors and enzymes . The compound is typically synthesized via nucleophilic substitution reactions, where a chlorinated isoquinoline intermediate reacts with piperazine under thermal conditions (e.g., 140°C) .

Properties

CAS No.

401567-94-0

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

4-chloro-1-piperazin-1-ylisoquinoline

InChI

InChI=1S/C13H14ClN3/c14-12-9-16-13(17-7-5-15-6-8-17)11-4-2-1-3-10(11)12/h1-4,9,15H,5-8H2

InChI Key

DYOKLVQRBCYPRI-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=NC=C(C3=CC=CC=C32)Cl

Canonical SMILES

C1CN(CCN1)C2=NC=C(C3=CC=CC=C32)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

The 4-chloro substituent on the isoquinoline ring is critical for electronic and steric effects. Comparisons with halogenated analogs reveal:

  • 4-Bromo-1-(piperazin-1-yl)isoquinoline (CAS: 401567-96-2): The bromine atom’s larger size and polarizability may enhance hydrophobic interactions but reduce metabolic stability compared to chlorine. No direct activity data are available, but bromine’s stronger electron-withdrawing effect could influence reactivity .
  • 7-Chloro-4-(piperazin-1-yl)quinoline: Substitution on a quinoline core (vs. isoquinoline) shifts the aromatic system’s electron density, leading to distinct biological profiles. This compound exhibits anti-inflammatory and analgesic activities (IC₅₀: ~1–25 μM in nitric oxide inhibition assays) .

Table 1: Halogen-Substituted Analogs

Compound Core Structure Substituent Key Biological Activity Reference
4-Chloro-1-(piperazin-1-yl)isoquinoline Isoquinoline Cl (C4) N/A (Theoretical CNS targets)
4-Bromo analog Isoquinoline Br (C4) N/A
7-Chloro-4-(piperazin-1-yl)quinoline Quinoline Cl (C7) Anti-inflammatory, Analgesic
Positional Isomerism

The position of the piperazine and halogen substituents significantly impacts activity:

  • 3-Chloro-1-(4-methylpiperazin-1-yl)-1,4-dihydroisoquinoline (PJ4): Substitution at the 3-position (vs.
  • 8-Piperazin-1-yl-isoquinoline hydrochloride: Piperazine at the 8-position alters the molecule’s dipole moment, which may affect binding to receptors like serotonin or dopamine transporters .

Table 2: Positional Isomer Effects

Compound Substituent Position Piperazine Modification Notable Property Reference
This compound 1,4 None Neutral pharmacokinetics
PJ4 1,3 4-Methylpiperazine Enhanced solubility
8-Piperazin-1-yl-isoquinoline 1,8 Hydrochloride salt Improved crystallinity
Core Structure Variations

Replacing the isoquinoline core with other heterocycles alters bioactivity:

  • PZ-1190: A multitarget antipsychotic featuring an isoquinoline sulfonyl group and a benzo[b]thiophen-piperazine moiety. This compound demonstrates high affinity for dopamine D₂ and serotonin 5-HT₁A receptors (IC₅₀: <10 nM), highlighting the impact of additional functional groups .
  • Piperazinylquinoxaline Derivatives: Substitution with benzoyl or chlorobenzoyl groups on piperazine reduces cytotoxicity (IC₅₀: 25–42 μM in HCT116 cells) compared to acetylated analogs (IC₅₀: ~1.84 μM) .

Table 3: Core Structure Impact on Activity

Compound Core Structure Piperazine Substituent Biological Activity (IC₅₀) Reference
This compound Isoquinoline None N/A
PZ-1190 Isoquinoline sulfonyl Benzo[b]thiophen Antipsychotic (IC₅₀: <10 nM)
Quinoxaline derivative (29) Quinoxaline 4-Benzoyl Cytotoxic (IC₅₀: 42.36 μM)

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